Antimycin A3

Description

Antimycin A3 is a natural product found in Streptomyces argillaceus with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the origin of Antimycin A3?

An In-depth Technical Guide to the Microbial Origin of Antimycin A3

Executive Summary

Antimycin A3, a member of the highly potent antimycin family of depsipeptide antibiotics, has long been a subject of scientific inquiry due to its profound biological activities, primarily as an inhibitor of cellular respiration. This guide provides a comprehensive exploration of the origin of Antimycin A3, tailored for researchers, scientists, and professionals in drug development. We delve into its microbial provenance, dissect the intricate enzymatic machinery of its biosynthesis, and provide field-proven protocols for its isolation and purification. This document is structured to deliver not just data, but a causal understanding of the underlying biochemical logic, from the genetic blueprint to the final bioactive molecule.

The Antimycin Family: Structure and Mechanism of Action

Antimycins are a class of natural products first discovered in 1945.[1] They are characterized by a nine-membered dilactone (depsipeptide) ring core, which is amide-linked to a 3-formamidosalicylic acid (3-FASA) moiety.[2] The various congeners, including Antimycin A3, differ in the alkyl and acyloxy side chains attached to this core structure.

The primary mechanism of action for antimycins is the potent inhibition of the mitochondrial electron transport chain.[3] Antimycin A binds specifically to the Q_i_ site of Complex III (cytochrome c reductase), blocking the oxidation of ubiquinol.[1][4] This disruption halts the Q-cycle, collapses the proton gradient necessary for ATP synthesis, and leads to the formation of damaging superoxide free radicals, ultimately inducing apoptosis.[5][6] More recently, antimycins have also been identified as potent and selective inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, a function independent of their respiratory inhibition, which has generated significant interest in their potential as anticancer agents.[3]

Table 1: Major Antimycin A Congeners

| Compound | R¹ Group (Acyl) | R² Group (Alkyl) |

| Antimycin A1 | 8-carbon (octanoyl) | 4-carbon (n-butyl) |

| Antimycin A2 | 6-carbon (hexanoyl) | 4-carbon (n-butyl) |

| Antimycin A3 | 6-carbon (isovaleryl) | 2-carbon (ethyl) |

| Antimycin A4 | 4-carbon (isobutyryl) | 2-carbon (ethyl) |

Microbial Origin: Streptomyces as Nature's Biofactories

Antimycin A3 is a secondary metabolite produced by filamentous bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a vast array of bioactive compounds, accounting for approximately 80% of known antibiotics.[7][8] These Gram-positive soil bacteria possess complex life cycles and large genomes with a high GC content, encoding numerous biosynthetic gene clusters (BGCs).[7]

Specific strains identified as producers of antimycins include:

-

Streptomyces albidoflavus group[10]

-

Streptomyces celluloflavus[11]

-

Streptomyces sp. K01-0031[12]

-

Streptomyces olivaceiscleroticus[13]

The production of antimycins, like many secondary metabolites in Streptomyces, is intricately linked to the organism's developmental cycle and is often triggered by nutritional stress.[3] The discovery of the antimycin (ant) gene cluster has enabled a deeper understanding of its production and regulation.[3]

The Biosynthetic Pathway of Antimycin A3

The assembly of Antimycin A3 is a sophisticated process orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) multienzyme complex.[3][14] The entire pathway is encoded by the ant biosynthetic gene cluster.

The ant Biosynthetic Gene Cluster (BGC)

The ant BGC was first identified in S. albus S4 and contains all the necessary genetic information for antimycin production.[3] These clusters are found in numerous Streptomyces species and can be categorized into several forms (Short, Intermediate, and Long) based on the presence or absence of specific tailoring genes, such as antP (a kynureninase) and antQ (a phosphopantetheinyl transferase).[3][15]

Table 2: Core Genes of the Antimycin BGC and Their Functions

| Gene(s) | Encoded Protein(s) | Function in Biosynthesis |

| antFGHIJKLNO | Various enzymes | Biosynthesis and activation of the 3-FASA starter unit.[15] |

| antCDE | NRPS/PKS machinery | Assembly of the depsipeptide dilactone core.[3][15] |

| antB, antO | Tailoring enzymes | Final modifications, including formylation.[2][3] |

| antA | ECF σ factor | Transcriptional regulator for parts of the cluster.[9][16] |

Formation of the 3-Formamidosalicylate (3-FASA) Starter Unit

A unique feature of antimycin biosynthesis is its starter unit, 3-FASA, which is not found in other natural products.[2] Its synthesis is a multi-step enzymatic cascade beginning with a primary metabolite, L-tryptophan.[17][18]

-

Tryptophan Oxidation: The enzyme AntN, a tryptophan-2,3-dioxygenase, opens the indole ring of tryptophan to produce N-formyl-L-kynurenine.[3][18]

-

Conversion to Anthranilate: A kynureninase (either the pathway-specific AntP in Long-form clusters or a primary metabolic enzyme) converts this intermediate to anthranilate.[3][18]

-

Activation and Loading: The acyl-CoA ligase AntF activates anthranilate and loads it onto the carrier protein AntG.[18]

-

Hydroxylation and Rearrangement: A remarkable multicomponent oxygenase complex, AntHIJKL, catalyzes the hydroxylation and a novel 1,2-shift of the thioester group on anthraniloyl-S-AntG, likely via an epoxide intermediate, to form 3-aminosalicylate.[2][18]

-

Formylation: Finally, the formyltransferase AntO transfers a formyl group to the 3-amino position, yielding the final 3-formamidosalicyloyl-S-AntG starter unit, ready for the main assembly line.[2]

Assembly of the Depsipeptide Core

The 3-FASA starter unit is passed to the hybrid NRPS-PKS machinery encoded by antCDE. This assembly line sequentially adds and modifies extender units to build the nine-membered ring. For Antimycin A3, the assembly line incorporates L-threonine, two malonyl-CoA extender units (processed to form the C9 polyketide chain), and loads the isovaleryl side chain to complete the molecule.[3][18]

Figure 1: Simplified workflow of Antimycin A3 biosynthesis.

Experimental Protocols

The following protocols provide a framework for the production and isolation of Antimycin A3 from a producing Streptomyces strain. These methods are synthesized from established procedures in the field.[13][19][20]

Protocol: Fermentation of Streptomyces sp.

This protocol outlines the liquid culture fermentation for secondary metabolite production.

Objective: To generate sufficient biomass and secondary metabolite production for extraction.

Materials:

-

Streptomyces strain (e.g., S. olivaceiscleroticus)

-

Seed culture medium (e.g., Tryptone Soya Broth or Starch Nitrate Medium)[13][20]

-

Production medium (e.g., Modified Nutrient Glucose Agar or specialized fermentation medium)[19][21]

-

Sterile baffled Erlenmeyer flasks (250 mL and 2 L)

-

Shaking incubator

Methodology:

-

Inoculum Preparation (Seed Culture):

-

Aseptically inoculate 50 mL of seed culture medium in a 250 mL baffled flask with a loopful of spores or mycelia from a mature agar plate culture.

-

Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until dense, fragmented mycelial growth is observed. This step is critical to ensure a vigorous and homogenous inoculum for the production phase.

-

-

Production Culture:

-

Transfer the seed culture to the production medium at a 2-5% (v/v) inoculation ratio. For example, add 20-50 mL of seed culture to 1 L of production medium in a 2 L baffled flask.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 6-8 days.[13] Metabolite production is often maximal in the stationary phase.

-

-

Harvesting:

-

After the incubation period, harvest the culture by separating the biomass from the fermentation broth via centrifugation (5,000 rpm for 20 minutes) or filtration through Whatman No. 1 filter paper.[13] The supernatant (broth) contains the secreted Antimycin A3.

-

Protocol: Extraction and Purification of Antimycin A3

This protocol details the isolation of the target compound from the fermentation broth.

Objective: To extract and purify Antimycin A3 to a high degree of homogeneity.

Materials:

-

Fermentation broth (supernatant from 4.1)

-

Organic solvents: Ethyl acetate (or Chloroform), Methanol, Petroleum ether[13][19]

-

Silica gel (for column chromatography, 230-400 mesh)[19]

-

Rotary evaporator

-

Glass chromatography column

-

TLC plates (silica gel)

Methodology:

-

Solvent Extraction:

-

Transfer the cell-free broth to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate. The nonpolar Antimycin A3 will partition into the organic (ethyl acetate) phase.

-

Collect the upper organic phase. Repeat the extraction process on the aqueous phase 2-3 times to maximize yield. Pool all organic extracts.

-

-

Concentration:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a crude oily residue using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[13]

-

-

Precipitation (Optional):

-

To remove highly nonpolar contaminants, the crude residue can be dissolved in a minimal amount of chloroform and then precipitated by adding an excess of petroleum ether.[13] The precipitate containing the antimycins is collected by centrifugation.

-

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., chloroform or hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal volume of the elution solvent and load it onto the column.

-

Elute the column with a stepwise or gradient solvent system. A common system is a gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 5% methanol).[13][19] This separates compounds based on polarity.

-

Collect fractions (e.g., 5-10 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (e.g., 24:1 v/v) solvent system.[13]

-

-

Purity Confirmation:

-

Pool the fractions containing the pure compound (as determined by TLC).

-

Confirm the identity and purity of Antimycin A3 using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

-

Conclusion

The origin of Antimycin A3 is a testament to the remarkable biosynthetic capabilities of Streptomyces. Its creation involves a highly coordinated enzymatic assembly line, beginning with the primary metabolite tryptophan and culminating in a complex depsipeptide with potent biological activity. Understanding this pathway from the genetic to the molecular level not only satisfies fundamental scientific curiosity but also opens avenues for biosynthetic engineering. By manipulating the ant gene cluster, it is possible to generate novel antimycin analogues with improved therapeutic properties, such as enhanced selectivity for cancer cells or reduced off-target toxicity, highlighting the profound potential of harnessing nature's chemical diversity for drug discovery and development.

References

-

Wikipedia. (n.d.). Antimycin A. Retrieved from [Link]

-

Zhang, L., et al. (2024). Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1. Frontiers in Microbiology. Retrieved from [Link]

-

Let's Talk Academy. (2024). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

-

Chen, Y., et al. (2014). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. PLoS ONE. Retrieved from [Link]

-

Selivanov, A. V., et al. (2008). The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle. Journal of Biological Chemistry. Retrieved from [Link]

-

Liu, J., et al. (2015). Biosynthesis of antimycins with a reconstituted 3-formamidosalicylate pharmacophore in Escherichia coli. Chemical Science. Retrieved from [Link]

-

Seipke, R. F., et al. (2011). The antimycin biosynthetic gene cluster in Streptomyces albus S4. Microbiology. Retrieved from [Link]

-

Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Liu, J., & Zhu, X. (2015). Biosynthesis of Antimycins with a Reconstituted 3-Formamidosalicylate Pharmacophore in Escherichia coli. eScholarship, University of California. Retrieved from [Link]

-

Liu, J., et al. (2015). Biosynthesis of Antimycins with a Reconstituted 3-Formamidosalicylate Pharmacophore in Escherichia coli. Request PDF on ResearchGate. Retrieved from [Link]

-

Atalla, M. M., et al. (2009). Antimycin-A Antibiotic Biosynthesis Produced by Streptomyces Sp. AZ-AR-262: Taxonomy, Fermentation, Purification and Biological. Australian Journal of Basic and Applied Sciences. Retrieved from [Link]

-

Neft, N., & Farley, T. M. (1972). Studies on the biosynthesis of antimycin A. I. Incorporation of 14 C-labeled metabolites into the 3-formamidosalicyl moiety. The Journal of Antibiotics. Retrieved from [Link]

-

Distler, J., et al. (1987). Gene cluster for streptomycin biosynthesis in Streptomyces griseus: analysis of a central region including the major resistance gene. Molecular & General Genetics. Retrieved from [Link]

-

Rasimus, S., et al. (2016). Streptomyces strains producing mitochondriotoxic antimycin A found in cereal grains. International Journal of Food Microbiology. Retrieved from [Link]

-

Wikipedia. (n.d.). Streptomyces. Retrieved from [Link]

-

Lemetre, C., et al. (2016). Coordinate Regulation of Antimycin and Candicidin Biosynthesis. mSphere. Retrieved from [Link]

-

Tyc, O., et al. (2017). A phylogenetic and evolutionary analysis of antimycin biosynthesis. Microbiology. Retrieved from [Link]

-

Aburaki, S., et al. (1970). Antimycin A components. I. Isolation and biological activity. Semantic Scholar. Retrieved from [Link]

-

Distler, J., et al. (1988). Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity. Nucleic Acids Research. Retrieved from [Link]

-

Procópio, R. E., et al. (2012). Antibiotics produced by Streptomyces. The Brazilian Journal of Infectious Diseases. Retrieved from [Link]

-

Seipke, R. F., & Hutchings, M. I. (2013). Proposed biosynthetic pathway for antimycins. ResearchGate. Retrieved from [Link]

-

Shiomi, K., et al. (2005). A new antibiotic, antimycin A9, produced by Streptomyces sp. K01-0031. The Journal of Antibiotics. Retrieved from [Link]

-

Selvakumar, D., et al. (2017). Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7. Karbala International Journal of Modern Science. Retrieved from [Link]

-

Kumar, P. S., et al. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. BMC Research Notes. Retrieved from [Link]

-

Tyc, O., et al. (2017). A phylogenetic and evolutionary analysis of antimycin biosynthesis. bioRxiv. Retrieved from [Link]

-

QIAGEN. (n.d.). User-Developed Protocol: Isolation of very low-copy plasmids from Streptomyces spp. QIAGEN. Retrieved from [Link]

-

Al-Dhabi, N. A., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. ResearchGate. Retrieved from [Link]

Sources

- 1. Antimycin A - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces - Wikipedia [en.wikipedia.org]

- 8. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 9. researchgate.net [researchgate.net]

- 10. Streptomyces strains producing mitochondriotoxic antimycin A found in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new antibiotic, antimycin Ag, produced by Streptomyces sp. K01-0031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajbasweb.com [ajbasweb.com]

- 14. Biosynthesis of antimycins with a reconstituted 3-formamidosalicylate pharmacophore in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Studies on the biosynthesis of antimycin A. I. Incorporation of 14 C-labeled metabolites into the 3-formamidosalicyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

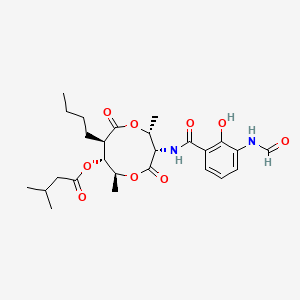

Chemical structure and stereochemistry of Antimycin A3.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Antimycin A3

Introduction

Antimycin A3, also known as Blastmycin, is a member of the antimycin A complex, a family of potent secondary metabolites produced by various Streptomyces species, notably Streptomyces blastmyceticus.[1][2] First isolated in the 1950s, Antimycin A3 is distinguished from other members of the complex, such as antimycins A1, A2, and A4, by the specific alkyl and acyl substituents on its core structure.[1][3] It is a powerful inhibitor of cellular respiration, exerting its effect by binding to the mitochondrial cytochrome bc1 complex (Complex III).[4][5] This potent biological activity has made it a valuable tool in biochemical research and a subject of interest in drug development for its antifungal, insecticidal, and potential antitumor properties.[1][6] This guide provides a detailed exploration of the intricate chemical structure and complex stereochemistry of Antimycin A3, which are fundamental to its biological function.

Core Chemical Structure

The molecular architecture of Antimycin A3 (Molecular Formula: C₂₆H₃₆N₂O₉; Molecular Weight: 520.6 g/mol ) is characterized by two principal domains linked by an amide bond: a nine-membered dilactone macroring and a 3-formamidosalicylic acid moiety.[1][4][7]

-

The Dilactone Ring : This nine-membered ring is the core scaffold of the molecule. It is highly substituted with two methyl groups, a butyl group, and an isovalerate ester side chain. The specific arrangement and stereochemistry of these substituents are crucial for the molecule's conformation and interaction with its biological target.

-

The 3-Formamidosalicylic Acid Moiety : This aromatic side chain is attached to the dilactone ring at the C3 position via an amide linkage. Structure-activity relationship studies have demonstrated that this N-formylamino-salicyl group is the primary determinant for binding specificity and inhibitory potency.[5][8] The phenolic hydroxyl group and the formamido group are particularly critical for the interaction with the binding pocket in the cytochrome bc1 complex.[8]

Below is a two-dimensional representation of the planar structure of Antimycin A3.

Caption: 2D Chemical Structure of Antimycin A3.

Stereochemistry and Absolute Configuration

The biological activity of Antimycin A3 is intrinsically linked to its precise three-dimensional structure. The molecule possesses five stereogenic centers within its dilactone ring, leading to a large number of possible stereoisomers. However, only the natural configuration exhibits high-potency inhibitory effects.

The absolute configuration of natural Antimycin A3 was definitively established through a combination of chemical degradation, spectroscopic analysis, and, most crucially, total synthesis.[2][9] The confirmed configuration for the five chiral centers in the dilactone ring is (2R, 3S, 6S, 7R, 8R) .[4][10]

-

C2 and C6 : Bear methyl substituents.

-

C3 : The point of attachment for the 3-formamidosalicylamide side chain.

-

C7 : Carries the isovalerate ester group.

-

C8 : Features a butyl side chain.

The specific spatial arrangement of these groups dictates the overall conformation of the nine-membered ring, which is essential for fitting into the Q(inner) binding site of mitochondrial complex III.[4] NMR studies have confirmed that all major components of the antimycin A complex share the same stereochemistry within their respective dilactone rings.[3][9]

Caption: Stereochemical representation of Antimycin A3's dilactone ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Antimycin A3 is presented below. These data are essential for its identification, purification, and handling in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₆N₂O₉ | [1][7] |

| Molecular Weight | 520.6 g/mol | [1][7] |

| CAS Number | 522-70-3 | [1][2] |

| Appearance | Crystalline needles | [2] |

| Melting Point | 170.5-171.5 °C or 174-174.5 °C | [2] |

| Optical Rotation [α]D | +64.3° to +80° (in chloroform) | [2] |

| UV max (Methanol) | 225 nm (log ε 4.52), 320 nm (log ε 3.86) | [2] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol | [1][4][7] |

Mechanism of Action and Structure-Activity Relationship (SAR)

Antimycin A3 is a highly specific and potent inhibitor of the mitochondrial electron transport chain. It binds non-covalently to the Q(inner) or Qᵢ site of cytochrome c reductase (Complex III), which is located on subunit cytochrome b.[4][5] This binding event physically blocks the transfer of electrons from cytochrome b to ubiquinone, thereby interrupting the Q-cycle and halting oxidative phosphorylation.[5][11]

The key structural features responsible for this potent inhibition have been elucidated through extensive SAR studies:

-

The 3-Formamidosalicylamide Moiety : This part of the molecule is paramount for high-affinity binding. The phenolic hydroxyl group and the formylamino group are thought to form critical hydrogen bonds within the Qᵢ binding pocket.[5][8] The acidity of the phenolic -OH group is a significant factor in the inhibitory activity.[8]

-

The Dilactone Ring : While the salicylamide group provides binding specificity, the dilactone ring and its substituents act as a hydrophobic anchor. The specific stereochemistry ensures the correct orientation of the entire molecule within the binding site. Studies with the unnatural (-)-enantiomer of Antimycin A3 showed significantly reduced inhibitory activity, highlighting the strict stereochemical requirements for binding.[4]

Caption: Inhibition of the Q-cycle by Antimycin A3 at the Qi site of Complex III.

The Role of Total Synthesis in Structural Elucidation

The unambiguous determination of the absolute stereochemistry of a complex natural product like Antimycin A3 often relies on total synthesis. The synthesis of the natural (+)-Antimycin A3, first reported by Kinoshita et al. in 1971, was a landmark achievement.[2][3] By constructing the molecule from starting materials of known absolute configuration, the synthesis provided irrefutable proof of the (2R, 3S, 6S, 7R, 8R) stereochemical assignment. This process involves stereocontrolled reactions to build the chiral centers sequentially, culminating in the macrolactonization to form the nine-membered ring and final attachment of the salicylamide side chain.[3][12] This synthetic validation remains a cornerstone of natural product chemistry, providing the ultimate confirmation of a proposed structure.

Conclusion

Antimycin A3 is a structurally complex and stereochemically rich natural product. Its potent biological activity as a mitochondrial inhibitor is a direct consequence of its unique three-dimensional architecture. The molecule is defined by a highly substituted nine-membered dilactone ring with five specific stereocenters—(2R, 3S, 6S, 7R, 8R)—and an essential 3-formamidosalicylamide side chain that governs binding specificity. The elucidation of this structure, confirmed by total synthesis, has been critical for understanding its mechanism of action and provides a foundation for the design of novel therapeutic agents targeting cellular respiration and apoptosis.

References

-

Antimycin A3 . Merck Index Online. [Link]

-

Kinoshita, M., Wada, M., Aburaki, S., & Umezawa, S. (1971). Total synthesis of antimycin A 3 . The Journal of Antibiotics, 24(10), 724-726. [Link]

-

Kinoshita, M., Aburaki, S., & Umezawa, S. (1972). Absolute configurations of antimycin lagtones and antimycin a . The Journal of Antibiotics, 25(6), 373-375. [Link]

-

Aburaki, S., & Kinoshita, M. (1979). Improved synthesis of antimycin A3 . The Journal of Antibiotics, 32(1), 198-200. [Link]

- Miyoshi, H., Kondo, H., Oritani, T., & Iwamura, H. (1991). Inhibition of electron transport of rat liver mitochondria by unnatural (−)-antimycin A3. FEBS Letters, 292(1-2), 61-63.

- Barrow, C. J., Oleynek, J. J., Marinelli, V., Sun, H. H., & Kaplita, P. (1997). Antimycins, inhibitors of ATP-citrate lyase, from a Streptomyces sp. The Journal of Antibiotics, 50(9), 729-733.

- Tzung, S. P., Kim, K. M., Basañez, G., Giedt, C. D., Simon, J., Zimmerberg, J., ... & Hockenbery, D. M. (2001). Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3.

-

BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN . National Institutes of Health. [Link]

-

Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins . Beilstein journal of organic chemistry, 9, 2556-2563. [Link]

- Inghardt, T., & Kihlberg, J. (1991). Formal total synthesis of antimycin A3 and synthesis of (+)-blastmycinone. Tetrahedron, 47(31), 5947-5956.

-

Antimycin A . Wikipedia. [Link]

-

Antimycin A . PubChem. [Link]

-

Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity . bioRxiv. [Link]

- Okami, Y., & Umezawa, H. (1971). Total synthesis of antimycin A3 (blastmycin). The Journal of Antibiotics, 24(10), 724-726.

-

Structural factors of antimycin A molecule required for inhibitory action . PubMed. [Link]

-

Absolute configuration . Wikipedia. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. Antimycin A3 [drugfuture.com]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. agscientific.com [agscientific.com]

- 8. Structural factors of antimycin A molecule required for inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. medkoo.com [medkoo.com]

- 11. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Antimycin A3 on Mitochondrial Complex III

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimycin A3 is a potent and highly specific inhibitor of mitochondrial Complex III (the cytochrome bc1 complex), a critical enzyme in the electron transport chain (ETC). Its mechanism of action, while centered on a singular binding event, precipitates a cascade of profound bioenergetic consequences, including the cessation of proton translocation, collapse of the mitochondrial membrane potential, and a paradoxical surge in reactive oxygen species (ROS) production. This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions at the binding site, the subsequent disruption of the Q-cycle, and the downstream cellular impacts. Furthermore, we present validated, step-by-step experimental protocols to enable researchers to precisely measure and characterize the effects of Antimycin A3 in isolated mitochondria and cell-based systems.

Foundational Bioenergetics: The Role of Complex III and the Q-Cycle

The mitochondrial inner membrane houses the ETC, a series of protein complexes that orchestrate the transfer of electrons from reducing equivalents (NADH and FADH2) to molecular oxygen. Complex III, also known as ubiquinol-cytochrome c reductase, is a pivotal component of this chain.[1] It catalyzes the transfer of electrons from ubiquinol (CoQH2) to cytochrome c.[1][2] This electron transfer is not a simple linear event; it is intricately coupled to the translocation of protons (H+) from the mitochondrial matrix to the intermembrane space, a process that is fundamental to establishing the proton-motive force required for ATP synthesis.[2][3]

The engine driving this coupled process is the Q-cycle , a sophisticated mechanism involving two distinct ubiquinone/ubiquinol binding sites within Complex III: the Qo site (o for outer, near the intermembrane space) and the Qi site (i for inner, near the matrix).[3][4][5] The cycle ensures that for every two electrons passed to cytochrome c, four protons are pumped across the inner membrane.

The Core Mechanism: Antimycin A3's Precise Intervention

Antimycin A3 is a member of a class of highly potent antibiotics that specifically target Complex III.[2][4] Its inhibitory action is not a crude blockade but a precise molecular event at a specific location.

Binding at the Qi Site

The defining action of Antimycin A3 is its high-affinity binding to the Qi site of Complex III, located on the matrix side of the inner mitochondrial membrane.[2][6][7] X-ray crystallography studies have revealed that Antimycin A binds within a pocket formed by the cytochrome b subunit.[3][8][9] This binding is stabilized by hydrogen bonds with conserved amino acid residues, notably Asp228 and, via a water molecule, Lys227 of cytochrome b.[4][8] This interaction physically obstructs the site, preventing ubiquinone from binding and being reduced.

Stalling the Q-Cycle and Halting Proton Pumping

By occupying the Qi site, Antimycin A3 prevents the final step of the Q-cycle: the transfer of an electron from heme bH to ubiquinone.[2][4] This creates an electronic "traffic jam." The electron transfer pathway is severed, leading to the following immediate consequences:

-

Electron Flow Blockade: The entire flow of electrons through Complex III to cytochrome c is halted.[2]

-

Cessation of Proton Pumping: As electron flow is inextricably linked to proton translocation, the pumping of H+ across the membrane ceases.[2]

-

Collapse of Membrane Potential: The halt in proton pumping leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm), crippling the primary driving force for ATP synthesis by ATP synthase (Complex V).[2]

The Paradoxical Surge in Superoxide Production

A critical and often counterintuitive consequence of Qi site inhibition is a dramatic increase in the production of superoxide (O2•−), a highly reactive oxygen species.[10][11][12] This occurs not at the blocked Qi site, but at the Qo site.

The mechanism is as follows:

-

The blockage at the Qi site causes electrons to "back up," leading to a highly reduced state of the cytochrome b hemes.[10]

-

This electron backup slows the transfer of the second electron from ubiquinol oxidation at the Qo site to heme bL.

-

The result is a significant increase in the lifetime of the unstable semiquinone radical (Q•−) intermediate at the Qo site.[10][13]

-

This prolonged lifetime provides a greater opportunity for the semiquinone radical to directly and improperly transfer a single electron to molecular oxygen (O2), forming superoxide (O2•−).[10][14]

Experimental Validation: Protocols and Methodologies

To study the effects of Antimycin A3, a combination of functional assays is required. The following protocols provide a framework for characterizing its inhibitory profile.

Quantitative Data Summary

| Parameter | Value / Range | Significance | Source |

| Binding Affinity (KD) | ~30 pM | Demonstrates extremely high-affinity binding to the Qi site. | [4] |

| Typical Cell Culture IC50 | 10 nM - 1 µM | Effective concentration varies with cell type, metabolic state, and assay duration. | [15][16] |

| Isolated Mitochondria IC50 | 1 - 100 nM | Lower concentrations are typically effective in purified mitochondrial preparations. | [17] |

Protocol 1: Spectrophotometric Assay of Complex III Activity

Principle: This assay measures the rate of cytochrome c reduction, which is catalyzed by Complex III.[1][18] The activity is determined as the Antimycin A3-sensitive portion of this rate. The absorbance of reduced cytochrome c is monitored at 550 nm.

Causality Insight: Potassium cyanide (KCN) is included to inhibit Complex IV (cytochrome c oxidase). This is critical because Complex IV would otherwise immediately re-oxidize the cytochrome c that Complex III reduces, masking the true activity rate.[17]

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with MgCl2 and EDTA)

-

Substrate: Decylubiquinol (reduced Coenzyme Q analog)

-

Electron Acceptor: Cytochrome c (from equine heart)

-

Inhibitor: Antimycin A3 (in DMSO or ethanol)

-

Complex IV Inhibitor: Potassium Cyanide (KCN)

-

Spectrophotometer capable of reading at 550 nm

Procedure:

-

Prepare the assay buffer containing KCN (e.g., 1 mM final concentration) and oxidized cytochrome c (e.g., 50 µM).

-

Add isolated mitochondria (e.g., 5-10 µg of protein) to the cuvette and mix. Allow temperature to equilibrate (e.g., 30°C).

-

To measure the total rate , initiate the reaction by adding the substrate, decylubiquinol. Immediately begin recording the increase in absorbance at 550 nm for 3-5 minutes.

-

To measure the Antimycin A3-insensitive rate , repeat the experiment but pre-incubate the mitochondrial sample with Antimycin A3 (e.g., 5 µM final concentration) for 2-3 minutes before adding the substrate.

-

Calculation: Complex III activity = (Total Rate) - (Antimycin A3-insensitive Rate). Express activity as nmol cytochrome c reduced/min/mg protein.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) is a lipophilic cation that accumulates in mitochondria with an active negative membrane potential.[19][20] A decrease in ΔΨm, as caused by Antimycin A3, results in the release of TMRE from the mitochondria and a corresponding decrease in fluorescence intensity.

Causality Insight: The protonophore CCCP is used as a positive control because it directly shuttles protons across the inner membrane, completely and rapidly collapsing the membrane potential, providing a benchmark for maximal depolarization.[19][21]

Materials:

-

Adherent or suspension cells in culture

-

TMRE stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Antimycin A3 stock solution (in DMSO)

-

Positive Control: CCCP (in DMSO)

-

Fluorescence microscope or plate reader (Ex/Em ~549/575 nm)

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate).

-

Treat cells with various concentrations of Antimycin A3 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 1-4 hours). Include a positive control well treated with CCCP (e.g., 10 µM) for the final 15-30 minutes.

-

During the last 15-30 minutes of the treatment period, add TMRE to all wells to a final concentration of 25-100 nM. Incubate at 37°C.

-

Gently wash the cells with pre-warmed PBS or HBSS to remove excess dye from the medium.

-

Add back fresh PBS or HBSS to the wells.

-

Immediately measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

-

Interpretation: A significant decrease in TMRE fluorescence in Antimycin A3-treated cells compared to the vehicle control indicates mitochondrial membrane depolarization.

Protocol 3: Quantification of Mitochondrial Superoxide Production

Principle: MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria. Once inside, it is oxidized by superoxide, but not by other ROS, causing it to fluoresce brightly. An increase in MitoSOX Red fluorescence is therefore a specific indicator of elevated mitochondrial superoxide levels.[12]

Materials:

-

Adherent or suspension cells in culture

-

MitoSOX Red reagent (in DMSO)

-

HBSS or other suitable buffer

-

Antimycin A3 stock solution (in DMSO)

-

Fluorescence microscope, flow cytometer, or plate reader (Ex/Em ~510/580 nm)

Procedure:

-

Seed cells and allow them to adhere.

-

Load the cells with MitoSOX Red by incubating them with the dye (e.g., 5 µM final concentration in HBSS) for 10-20 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS to remove non-localized dye.

-

Add fresh culture medium or HBSS containing the desired concentrations of Antimycin A3 (and a vehicle control).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity.

-

Interpretation: A dose-dependent increase in fluorescence in Antimycin A3-treated cells indicates a rise in mitochondrial superoxide production.

Conclusion

Antimycin A3 serves as a powerful molecular tool for probing mitochondrial function due to its highly specific and potent mechanism of action. By binding to the Qi site of Complex III, it effectively severs the electron transport chain, leading to a collapse of the proton-motive force essential for cellular energy production. The resulting electronic backup paradoxically transforms the Qo site into a significant source of superoxide, linking bioenergetic failure with oxidative stress. The experimental frameworks provided here offer robust methods for researchers to dissect these consequences, furthering our understanding of mitochondrial physiology and pathology.

References

-

Quinlan, C. L., et al. (2011). The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle. Journal of Biological Chemistry. [Link][10][13][22]

-

Selivanov, V. A., et al. (2011). The Mechanism of Superoxide Production by the Antimycin-Inhibited Mitochondrial Q-cycle. ResearchGate. [Link][13]

-

Gao, X., et al. (2005). BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN. Journal of Molecular Biology. [Link][4][8]

-

Let's Talk Academy. (2024). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. Let's Talk Academy. [Link][2]

-

Gao, F., et al. (2005). Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells. Experimental Neurology. [Link][6]

-

Stanford, K. R., & Taylor-Clark, T. E. (2019). Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1. Neuropharmacology. [Link][11]

-

Quinlan, C. L., et al. (2011). The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle. Journal of Biological Chemistry. [Link][22]

-

Zhou, L., et al. (2011). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. Journal of Biological Chemistry. [Link][7]

-

Zhou, L., et al. (2011). Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy. PubMed. [Link][23]

-

Sugimoto, K., et al. (2013). Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts. FEBS Open Bio. [Link][24]

-

Rovcanin, B., et al. (2016). ROS production sites in the ETC. Rotenone and antimycin A induce ROS... ResearchGate. [Link][14]

-

Sisto, R., et al. (2017). Antimycin A treatment elevates ROS production and induces an increase... ResearchGate. [Link][15]

-

Kumalo, A. C., et al. (2021). Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells. Toxicology in Vitro. [Link][16]

-

Lee, K. M., et al. (2017). Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells. Journal of Toxicologic Pathology. [Link][12]

-

Gao, X., et al. (2005). Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern. PubMed. [Link][8]

-

Gao, X., et al. (2005). Binding of the Respiratory Chain Inhibitor Antimycin to the Mitochondrial bc1 Complex: A New Crystal Structure Reveals an Altered Intramolecular Hydrogen-Bonding Pattern. eScholarship.org. [Link][9]

-

Alston, C. L., et al. (2017). The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders. MDPI. [Link][18]

-

Xia, D., et al. (1997). Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria. Science. [Link][3]

-

Imaizumi, R., et al. (2021). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. Photosynthesis Research. [Link][25]

-

Quayle, K., et al. (2018). Mitochondrial complex II-III activity assays. The activity of... ResearchGate. [Link][26]

-

Kim, H., et al. (1998). Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart. Proceedings of the National Academy of Sciences. [Link][5]

-

Kemp, K. (2022). Live-cell imaging: Mitochondria membrane potential. Protocols.io. [Link][27]

-

Bahl, J. (2016). Why is Antimycin A not inhibiting complex III? ResearchGate. [Link][17]

-

Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie. [Link][20]

-

Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JoVE. [Link][21]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. dosequis.colorado.edu [dosequis.colorado.edu]

- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of the Respiratory Chain Inhibitor Antimycin to the Mitochondrial bc1 Complex: A New Crystal Structure Reveals an Altered Intramolecular Hydrogen-Bonding Pattern [escholarship.org]

- 10. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanism of superoxide production by the antimycin-inhibited mitochondrial Q-cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Live-cell imaging: Mitochondria membrane potential [protocols.io]

Differentiating the Tools of Inhibition: A Technical Guide to Antimycin A vs. Antimycin A3

Abstract

For decades, the antimycin A complex has served as an indispensable tool for probing mitochondrial function, inducing cellular stress, and studying apoptosis. Produced by Streptomyces bacteria, these potent inhibitors of cellular respiration are widely used across various biological disciplines.[1][2][3] However, the term "Antimycin A" often refers to a mixture of closely related congeners, with Antimycin A and Antimycin A3 being two of the most prominent. While they share a core mechanism, their subtle structural distinctions can lead to significant differences in biological activity and experimental specificity. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, elucidating the key differences to enable more precise experimental design and data interpretation.

The Antimycin Core Architecture: A Shared Foundation

All members of the antimycin family are built upon a common chemical scaffold. This structure consists of a nine-membered dilactone ring which is attached via an amide linkage to a 3-formamidosalicylic acid moiety.[4][5] It is this core architecture that is responsible for the fundamental inhibitory action of the entire class of molecules. The variability that gives rise to the different antimycin congeners occurs at the alkyl and acyl side chains branching off the dilactone ring.

Figure 1: General chemical architecture of the Antimycin family, highlighting the core scaffold and the variable side chains that define different congeners.

The Defining Structural Distinction

The primary difference between the various major components of the Antimycin A complex lies in the identity of the alkyl and acyl side chains. For Antimycin A (specifically A1) and Antimycin A3, the key distinction is the length of the alkyl chain. This seemingly minor change in hydrocarbon length alters the molecule's overall lipophilicity and molecular weight.

-

Antimycin A (A1): Possesses an n-hexyl side chain.[6]

-

Antimycin A3 (Blastomycin): Possesses an n-butyl side chain.[7][8]

This structural variance originates during biosynthesis. The assembly of antimycins is governed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[9] The specific alkyl chain incorporated is determined by the starter unit utilized by the PKS module, leading to the diversity of congeners produced by the host Streptomyces strain.

Comparative Data Table

| Feature | Antimycin A (A1) | Antimycin A3 |

| Alkyl Side Chain (R¹ at C-8) | n-hexyl | n-butyl |

| Molecular Formula | C₂₈H₄₀N₂O₉[6][10] | C₂₆H₃₆N₂O₉[7] |

| Molecular Weight | 548.63 g/mol [6][10] | 520.6 g/mol [7] |

Mechanism of Action: A Shared Target, A Common Outcome

Both Antimycin A and Antimycin A3 are potent inhibitors of the mitochondrial electron transport chain (ETC). Their primary target is Complex III, also known as cytochrome c reductase or the cytochrome bc1 complex.[11][12][13]

They function by binding specifically to the Qi (quinone-internal) site of cytochrome b within Complex III.[11][13] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the Q-cycle.[3] The consequences of this inhibition are profound and twofold:

-

Cessation of Respiration: The blockage of electron flow disrupts the pumping of protons across the inner mitochondrial membrane, collapsing the membrane potential and halting ATP synthesis via oxidative phosphorylation.[3][12]

-

Generation of Reactive Oxygen Species (ROS): The stalled Q-cycle leads to the accumulation of semiquinone radicals, which readily react with molecular oxygen to produce a surge of superoxide (O₂⁻), a primary ROS.[14][15][16][17] This ROS burst is a key mediator of the downstream apoptotic effects of antimycins.[15]

Figure 2: The shared mechanism of action for Antimycin A and A3, showing inhibition at the Qi site of Complex III, which halts electron flow and disrupts the proton gradient.

A Critical Difference in Specificity: Off-Target Effects

While the on-target mechanism at Complex III is identical, recent research has unveiled a critical difference in specificity that is paramount for experimental design. Antimycin A, but not Antimycin A3, has been shown to directly suppress the activity of Photosystem II (PSII) in photosynthetic organisms. [18][19][20][21][22]

This off-target effect makes Antimycin A (often sold as a mixture of congeners heavily weighted towards A1) an unsuitable choice for specifically studying mitochondrial respiration in photosynthetic cells or for dissecting cyclic electron flow (CEF) without introducing confounding variables.[18][21] For researchers in plant biology or phycology, this is a crucial distinction.

Expert Insight: The causality behind this difference likely lies in the longer n-hexyl chain of Antimycin A compared to the n-butyl chain of A3. This increased lipophilicity may allow Antimycin A to access and bind to a hydrophobic pocket in the PSII complex that Antimycin A3 cannot, leading to the observed inhibition. Therefore, for studies requiring precise inhibition of mitochondrial Complex III without affecting photosynthetic machinery, Antimycin A3 is the superior and more specific tool. [20][21]

Experimental Protocol: Measurement of Antimycin-Induced ROS

This protocol provides a validated workflow for quantifying the primary downstream effect of Complex III inhibition—the generation of mitochondrial ROS—in a cultured mammalian cell line.

Objective: To measure and compare the induction of ROS in HeLa cells following treatment with Antimycin A vs. Antimycin A3.

Materials:

-

HeLa cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Antimycin A (10 mM stock in DMSO)

-

Antimycin A3 (10 mM stock in DMSO)

-

MitoSOX™ Red Mitochondrial Superoxide Indicator (or similar)

-

Hank's Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader or fluorescence microscope

Methodology:

-

Cell Culture: Seed HeLa cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of Antimycin A and Antimycin A3 in pre-warmed culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Prepare a vehicle control using the same final concentration of DMSO.

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared antimycin dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C. This duration is typically sufficient to induce a robust superoxide burst without causing widespread cell death.

-

Dye Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

-

Staining: Remove the treatment medium from the wells and wash the cells gently with 100 µL of warm PBS. Remove the PBS and add 100 µL of the MitoSOX™ working solution to each well.

-

Dye Incubation: Incubate the plate for 10 minutes at 37°C, protected from light.

-

Final Wash: Remove the dye solution and wash the cells three times with 100 µL of warm HBSS to remove background fluorescence.

-

Data Acquisition: Add 100 µL of fresh HBSS to each well. Immediately measure the fluorescence using a plate reader with excitation/emission settings of ~510/580 nm. Alternatively, visualize and capture images using a fluorescence microscope with a TRITC/Rhodamine filter set.

Figure 3: A validated experimental workflow for the quantification of mitochondrial superoxide production induced by Antimycin A or A3.

Conclusion and Recommendations

The key difference between Antimycin A and Antimycin A3 is the substitution of an n-hexyl alkyl chain in A1 for an n-butyl chain in A3. While both compounds are functionally identical in their potent inhibition of mitochondrial Complex III, this structural change has critical implications for experimental specificity.

-

For general studies of mitochondrial inhibition in non-photosynthetic eukaryotes: Both Antimycin A and A3 are effective. However, given that commercial Antimycin A is often a mixture, using a purified congener like A3 can lead to more reproducible results.

-

For research involving plants, algae, or cyanobacteria: Antimycin A should be avoided due to its off-target inhibitory effects on Photosystem II. Antimycin A3 is the unequivocally superior choice for specifically targeting mitochondrial respiration in these organisms.

By understanding these core distinctions, researchers can select the appropriate tool for their specific biological question, ensuring data integrity and avoiding potentially confounding artifacts.

References

- Nesuashvili, E., et al. (2013). Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1. PLoS One.

- Let's Talk Academy. (2025). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. CSIR NET LIFE SCIENCE COACHING.

- Zhou, H., et al. (2011). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. Journal of Biological Chemistry.

-

Choi, Y. H., et al. (2007). An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis. Journal of Biochemistry and Molecular Biology. Available at: [Link]

-

Zhou, H., et al. (2011). Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy. PubMed. Available at: [Link]

-

Kim, J. Y., et al. (2008). The effects of antimycin A on endothelial cells in cell death, reactive oxygen species and GSH levels. Toxicology in Vitro. Available at: [Link]

-

Tatu, M., & Tatu, C. (1972). Conditions Influencing Antimycin Production by a Streptomyces Species Grown in Chemically Defined Medium. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry. Available at: [Link]

- El-Naggar, N. E., et al. (2009). Antimycin-A Antibiotic Biosynthesis Produced by Streptomyces Sp. AZ-AR-262: Taxonomy, Fermentation, Purification and Biological. Australian Journal of Basic and Applied Sciences.

-

Gao, X. F., et al. (2005). Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells. Experimental Neurology. Available at: [Link]

-

Osyczka, A., et al. (2005). Structural features of antimycin and related compounds. ResearchGate. Available at: [Link]

-

Igarashi, Y., et al. (2005). A new antibiotic, antimycin A9, produced by Streptomyces sp. K01-0031. The Journal of Antibiotics. Available at: [Link]

-

Stanford, K. R., & Taylor-Clark, T. E. (2018). Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production. PLOS One. Available at: [Link]

-

An, L., et al. (2013). Induction of apoptosis by antimycin A in differentiated PC12 cell line. Human & Experimental Toxicology. Available at: [Link]

-

Muller, F. L., et al. (2004). Both antimycin A and rotenone stimulate mitochondrial H2O2 release. ResearchGate. Available at: [Link]

- Imaizumi, K., & Ifuku, K. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. Bioscience, Biotechnology, and Biochemistry.

-

Tyc, M. J., et al. (2017). A phylogenetic and evolutionary analysis of antimycin biosynthesis. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

-

Procópio, R. E., et al. (2012). Antibiotics produced by Streptomyces. The Brazilian Journal of Infectious Diseases. Available at: [Link]

-

Kluepfel, D., et al. (1970). Antimycin A components. I. Isolation and biological activity. The Journal of Antibiotics. Available at: [Link]

-

PubChem. (2025). Antimycin A. National Center for Biotechnology Information. Available at: [Link]

-

Miyoshi, H., et al. (1995). Structural factors of antimycin A molecule required for inhibitory action. The Journal of Biochemistry. Available at: [Link]

-

Huang, L. S., et al. (2005). Structures of antimycin A1 and NQNO. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Antimycin A. Wikimedia Foundation. Available at: [Link]

-

Imaizumi, K., & Ifuku, K. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. PubMed. Available at: [Link]

-

Imaizumi, K., & Ifuku, K. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. ResearchGate. Available at: [Link]

-

Imaizumi, K., & Ifuku, K. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. Oxford Academic. Available at: [Link]

-

ResearchGate. (n.d.). Structure of antimycin A3, UK-3A, respirantin, and desired antimycin A3 analogue (1). ResearchGate. Available at: [Link]

-

Tener, G. M., et al. (1961). The Chemistry of Antimycin A. X. Structure of the Antimycins. Journal of the American Chemical Society. Available at: [Link]

-

Imaizumi, K., & Ifuku, K. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. bioRxiv. Available at: [Link]

Sources

- 1. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. Antimycin A - Wikipedia [en.wikipedia.org]

- 4. Structural factors of antimycin A molecule required for inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of antimycin A on endothelial cells in cell death, reactive oxygen species and GSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biosynthesis of Antimycin A3

Abstract

Antimycins are a structurally diverse family of depsipeptide natural products produced by Streptomyces bacteria, first discovered over 65 years ago.[1] Among them, Antimycin A3 stands out for its potent biological activities, including antifungal, insecticidal, and piscicidal properties.[1][2] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at the cytochrome c reductase level.[1][3][4] More recently, antimycins have garnered significant interest in oncology research as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, a function independent of their respiratory inhibition, highlighting their potential as templates for novel anticancer therapeutics.[1][5] This guide provides a comprehensive technical overview of the complete biosynthetic pathway of Antimycin A3, detailing the genetic architecture, enzymatic machinery, and biochemical transformations from primary metabolites to the final complex structure.

The Antimycin Biosynthetic Gene Cluster (ant BGC)

The production of antimycins is orchestrated by a dedicated set of genes clustered together on the bacterial chromosome. The discovery of this gene cluster (~25 kb) in Streptomyces albus S4 was a pivotal moment, unlocking our modern understanding of how these complex molecules are assembled.[5][6]

Genetic Architecture and Operon Organization

The ant gene cluster is a model of metabolic efficiency, with genes organized into distinct operons that encode the entire enzymatic cascade.[1][6] In the well-studied S-form (Short-form) gene cluster, found in S. albus, the 15 core genes are organized into four primary transcriptional units: antAB, antCDE, antFG, and antHIJKLMNO.[1][5] This organization ensures the coordinated expression of enzymes required for sequential steps in the pathway.

Further genomic investigation across various Streptomyces species has revealed variations in this architecture, leading to the classification of clusters into S-form (15 genes), I-form (16 genes), and L-form (17 genes).[5] The longer forms contain additional genes, antP (a kynureninase) and/or antQ (a phosphopantetheinyl transferase), which provide the producing organism with dedicated enzymes for functions that S-form producers recruit from primary metabolism.[1][5]

Caption: Organization of the S-form ant gene cluster into four operons.

Regulation of the Cluster

Antimycin biosynthesis is tightly regulated. An unusual feature is the presence of antA, which encodes an extracytoplasmic function (ECF) RNA polymerase sigma factor, σAntA.[1][7] This factor directly controls the transcription of the antFG and antHIJKLMNO operons, which are responsible for synthesizing the 3-aminosalicylate starter unit.[7][8] This provides a critical checkpoint, ensuring the precursor is available before the main assembly line is fully active.

Furthermore, in some species like S. albus S4, the ant cluster is cross-regulated by FscRI, a regulator from the candicidin BGC, which activates the antCDE operon.[6] This reveals a complex regulatory network where different secondary metabolite pathways can be coordinately controlled.[6][8]

The Complete Biosynthetic Pathway

Antimycin A3 is assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[1][9] The process can be dissected into three major phases: starter unit biosynthesis, core assembly, and tailoring modifications.

Phase 1: Biosynthesis of the 3-Aminosalicylate Starter Unit

The entire pathway begins with the essential amino acid L-tryptophan. A dedicated set of enzymes diverts it from primary metabolism to create the unusual starter unit, 3-aminosalicylate.[1][10]

-

Indole Ring Opening : The enzyme AntN , a tryptophan-2,3-dioxygenase, catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formyl-L-kynurenine.[1] This is the committed step of the pathway.

-

Conversion to Anthranilate : In S-form clusters lacking the dedicated antP kynureninase, a kynureninase from primary tryptophan metabolism is recruited to convert N-formyl-L-kynurenine into anthranilate.[1][11] L-form clusters utilize their own AntP for this step.[10]

-

Activation and Loading : The acyl-CoA ligase AntF activates anthranilate and loads it onto the cognate acyl carrier protein, AntG .[10] This prepares the molecule for subsequent modification.

-

Hydroxylation and Rearrangement : The loaded anthraniloyl-S-AntG is then acted upon by a multicomponent oxygenase complex (AntHIJKL ).[10] This complex performs a remarkable reaction, hydroxylating the C2 position and promoting a 1,2-shift, which converts the anthranilate moiety into 3-aminosalicylate, the final starter unit that is presented to the NRPS machinery.[1][10]

Phase 2: NRPS-PKS Assembly of the Dilactone Core

The 3-aminosalicylate starter unit is the foundation upon which the rest of the molecule is built by the large NRPS-PKS megasynthases, AntC and AntD.[1]

-

Module 1 (AntC) : The first two modules are on the NRPS enzyme, AntC .

-

Module 2 (AntC) :

-

The second A domain of AntC activates pyruvate, which is loaded onto the second T domain.[1]

-

A ketoreductase (KR) domain then stereospecifically reduces the pyruvate to a lactate moiety.[10]

-

The second C domain catalyzes peptide bond formation between the growing chain (now a dipeptide) and the lactate unit.

-

-

Module 3 (AntD) :

-

The chain is passed to the PKS module, AntD . The acyltransferase (AT) domain of AntD selects a specific extender unit, propylmalonyl-CoA, for the biosynthesis of Antimycin A3.

-

This specific extender unit is generated by the enzyme AntE , a crotonyl-CoA reductase homologue.[1][10] The promiscuity of AntD's AT domain is a major source of the chemical diversity seen across the antimycin family, as it can accept various acylmalonyl-CoAs.[1]

-

The ketosynthase (KS) domain of AntD catalyzes a Claisen condensation, adding a propyl group to the chain, which results in the C4 alkyl side chain (butyl group) characteristic of Antimycin A3.

-

-

Cyclization :

Phase 3: Post-Assembly Tailoring

After the core is released from the assembly line, two tailoring enzymes, AntB and AntO , perform the final modifications.[1]

-

Acylation : AntB is a discrete acyltransferase that is responsible for attaching the acyl side chain at the C-8 position. For Antimycin A3, AntB transfers an isovaleryl group (derived from isovaleryl-CoA), forming the C-8 acyloxyl moiety.[1] This acylation is critical for the biological activity of the molecule.

-

Final Modification : The function of AntO is less characterized but it is conserved across antimycin clusters and is believed to be a final tailoring enzyme.[1] It may play a role in the formylation of the 3-amino group on the salicylate ring to give the final 3-formamidosalicyl warhead, which is essential for binding to cytochrome c reductase.[12]

Caption: The complete biosynthetic pathway of Antimycin A3.

Data Summary & Experimental Protocols

Table of Key Biosynthetic Genes and Functions

| Gene | Encoded Protein | Function in Antimycin A3 Biosynthesis | Reference(s) |

| antN | Tryptophan-2,3-dioxygenase | Catalyzes the initial indole ring opening of L-tryptophan. | [1][10] |

| antP | Kynureninase (L-form clusters) | Converts N-formyl-L-kynurenine to anthranilate. | [1][5] |

| antF | Acyl-CoA Ligase | Activates anthranilate for loading onto the carrier protein. | [10] |

| antG | Acyl Carrier Protein | Tethers the anthranilate precursor during its modification. | [10] |

| antHIJKL | Multicomponent Oxygenase | Converts anthraniloyl-S-AntG to the 3-aminosalicylate starter unit. | [1][10] |

| antC | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the 3-aminosalicylate, L-threonine, and lactate backbone. | [1][10] |